molecular formula C27H26BrN3O5 B11621917 Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11621917
M. Wt: 552.4 g/mol
InChI Key: KMIHINREVQCGTN-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a bromo-methoxyphenyl group and a dihydropyridine ring substituted with dimethyl ester groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. This intermediate is then subjected to further reactions to introduce the bromo-methoxyphenyl group and the phenyl group.

The dihydropyridine ring is synthesized separately through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The final step involves the coupling of the pyrazole intermediate with the dihydropyridine intermediate under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups in place of the bromo group.

Scientific Research Applications

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring with a bromo-methoxyphenyl group and a dihydropyridine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Compound 1 belongs to the class of dihydropyridines and features a unique structure that includes:

  • A pyrazole ring substituted with a bromo-methoxyphenyl group .
  • A dihydropyridine ring with dimethyl ester groups .

Molecular Characteristics

PropertyValue
Molecular FormulaC27H26BrN3O5
Molecular Weight552.4 g/mol
IUPAC NameDimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
InChI KeyKMIHINREVQCGTN-UHFFFAOYSA-N

Biological Activity

Research indicates that compound 1 exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural similarity to known bioactive molecules suggests significant therapeutic potential.

Anticancer Activity

Studies have shown that compound 1 can inhibit cell proliferation in various cancer cell lines. Its mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis. For instance:

  • Inhibition of Enzymes: It may inhibit enzymes involved in cell cycle regulation, leading to reduced tumor growth.

A study demonstrated that compounds similar to compound 1 exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .

Antimicrobial Properties

Preliminary studies suggest that compound 1 possesses antimicrobial activity against a range of pathogens. The compound has been tested against various bacterial strains, showing promising results:

  • Staphylococcus aureus: Effective at inhibiting growth.
  • Escherichia coli: Demonstrated bactericidal effects.

The mechanism behind this antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The compound may bind to G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.
  • Enzyme Inhibition: It may inhibit specific enzymes critical for cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of compound 1 and related pyrazole derivatives:

  • Antitumor Activity Assessment:
    • A study evaluated the effect of related compounds on human cancer cell lines, revealing that modifications in the pyrazole structure significantly enhanced anticancer activity .
  • Antimicrobial Efficacy:
    • Research indicated that derivatives of pyrazole exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C27H26BrN3O5

Molecular Weight

552.4 g/mol

IUPAC Name

dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H26BrN3O5/c1-15-22(26(32)35-4)24(23(16(2)29-15)27(33)36-5)19-14-31(18-9-7-6-8-10-18)30-25(19)17-11-12-21(34-3)20(28)13-17/h6-14,24,29H,1-5H3

InChI Key

KMIHINREVQCGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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